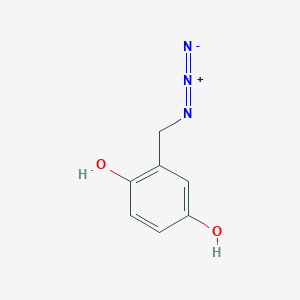
2-(Azidomethyl)benzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azidomethyl)benzene-1,4-diol is an organic compound that features both azide and diol functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)benzene-1,4-diol typically involves the diazotransfer reaction, where an amino group is converted into an azide group. For example, the conversion of dopamine into dopamine azide can be achieved using sodium periodate as an oxidizing agent . This reaction is carried out in aqueous conditions and results in the formation of azido-functionalized benzene derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale diazotransfer reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors could be considered to enhance the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azidomethyl)benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azide group can be reduced to an amine.
Substitution: The azide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction involving azides.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of triazoles in CuAAC reactions.
Applications De Recherche Scientifique
2-(Azidomethyl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in click chemistry.
Biology: Potential use in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Azidomethyl)benzene-1,4-diol involves its reactivity due to the presence of both azide and diol groups. The azide group can release nitrogen gas upon thermal or photolytic activation, forming highly reactive nitrenes that can insert into C-H bonds or participate in cycloaddition reactions
Comparaison Avec Des Composés Similaires
2-(Azidomethyl)benzene-1,4-diol can be compared with other dihydroxybenzenes such as:
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Uniqueness
The presence of the azide group in this compound distinguishes it from other dihydroxybenzenes, providing unique reactivity and potential for applications in click chemistry and material science.
List of Similar Compounds
- Catechol
- Resorcinol
- Hydroquinone
Propriétés
Numéro CAS |
915018-94-9 |
|---|---|
Formule moléculaire |
C7H7N3O2 |
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
2-(azidomethyl)benzene-1,4-diol |
InChI |
InChI=1S/C7H7N3O2/c8-10-9-4-5-3-6(11)1-2-7(5)12/h1-3,11-12H,4H2 |
Clé InChI |
URTXSFWGWRZNKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)CN=[N+]=[N-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Chloro-6-(trifluoromethyl)phenyl]hydrazine](/img/structure/B15320737.png)
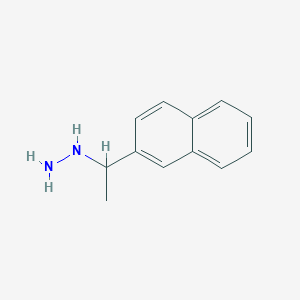
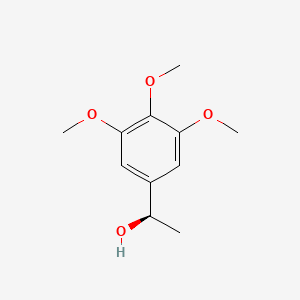
![2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B15320759.png)
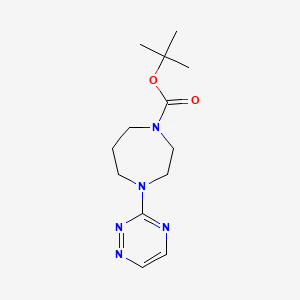
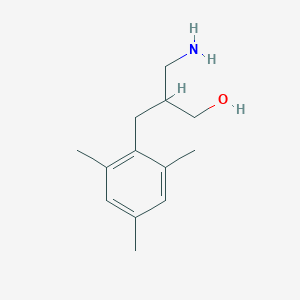
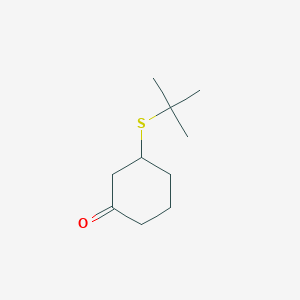
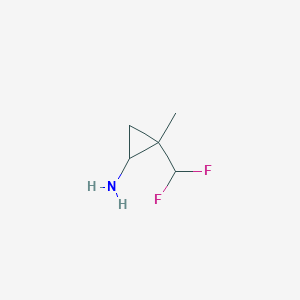
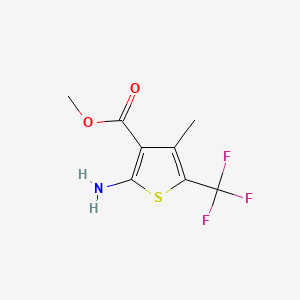
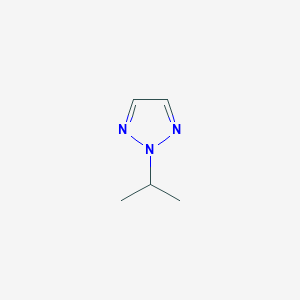
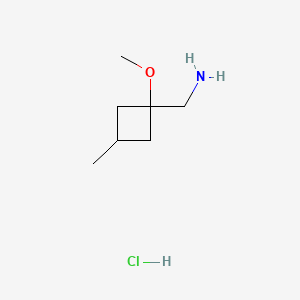
![methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate](/img/structure/B15320809.png)
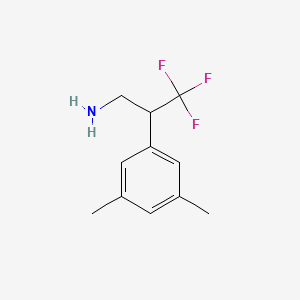
![7-Oxa-4-azaspiro[2.5]octane-4-carboxamide](/img/structure/B15320839.png)
